molecular formula C4H5ClF5N B13602545 3,3-Difluoro-2-(trifluoromethyl)azetidinehydrochloride

3,3-Difluoro-2-(trifluoromethyl)azetidinehydrochloride

Cat. No.: B13602545
M. Wt: 197.53 g/mol
InChI Key: KNZDMBFYIRQOPH-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-(trifluoromethyl)azetidine hydrochloride is a fluorinated heterocyclic compound. It is a derivative of azetidine, a four-membered ring containing three carbon atoms and one nitrogen atom. The presence of fluorine atoms at the 3-position and a trifluoromethyl group at the 2-position enhances its chemical properties, making it a valuable building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-2-(trifluoromethyl)azetidine hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by fluorination and purification steps. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-(trifluoromethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted azetidine derivatives, while oxidation can lead to the formation of ketones or carboxylic acids .

Scientific Research Applications

3,3-Difluoro-2-(trifluoromethyl)azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-difluoro-2-(trifluoromethyl)azetidine hydrochloride involves its interaction with molecular targets through nucleophilic substitution and other reactions. The electron-withdrawing fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with various biological molecules. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoroazetidine hydrochloride
  • 3-(Trifluoromethyl)azetidine hydrochloride
  • 3,3-Difluoro-2-(trifluoromethyl)azetidine

Uniqueness

3,3-Difluoro-2-(trifluoromethyl)azetidine hydrochloride is unique due to the presence of both difluoro and trifluoromethyl groups, which significantly enhance its lipophilicity and reactivity. This makes it a versatile building block for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C4H5ClF5N

Molecular Weight

197.53 g/mol

IUPAC Name

3,3-difluoro-2-(trifluoromethyl)azetidine;hydrochloride

InChI

InChI=1S/C4H4F5N.ClH/c5-3(6)1-10-2(3)4(7,8)9;/h2,10H,1H2;1H

InChI Key

KNZDMBFYIRQOPH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N1)C(F)(F)F)(F)F.Cl

Origin of Product

United States

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